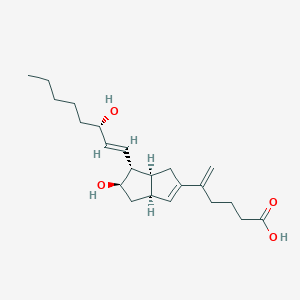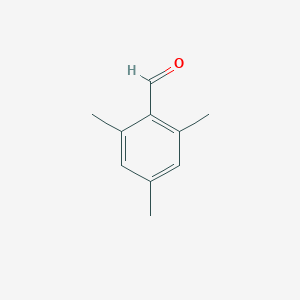
N-乙酰-S-苄基-L-半胱氨酸
描述
N-Acetyl-S-benzyl-L-cysteine (N-Acy-S-benzyl-L-cysteine or NABSC) is a naturally occurring sulfur-containing amino acid that is found in a variety of plant species. It is a derivative of cysteine, which is an essential amino acid in humans, and is known to possess a variety of biological activities. NABSC has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, as well as being involved in the regulation of cellular processes. Additionally, NABSC has been used in laboratory experiments to study the effects of various compounds on cell cultures.
科学研究应用
腐蚀抑制
N-乙酰-S-苄基-L-半胱氨酸 (NASBCYS) 作为一种绿色化学腐蚀抑制剂,已在 1 M HCl 溶液中的低碳钢中得到研究 . 实验结果表明 NASBCYS 抑制了阳极和阴极反应,NASBCYS 的抑制效率高于其他抑制剂 . 量子化学计算和分子动力学方法被用来进一步研究腐蚀机理 .
代谢标记
N-乙酰-S-苄基-L-半胱氨酸可以作为蛋白质和其他分子的代谢标记 . 该技术用于将标记的分子引入细胞或组织,使研究人员能够研究其代谢途径和相互作用 .
神经保护
尽管关于 N-乙酰-S-苄基-L-半胱氨酸的具体研究有限,但其近亲 N-乙酰半胱氨酸 (NAC) 已经过研究,以确定其在心理健康和神经退行性疾病中的潜力 . 研究表明,补充 NAC 可能对抑郁症、双相情感障碍和强迫症 (OCD) 等情绪障碍产生积极影响 . N-乙酰-S-苄基-L-半胱氨酸可能具有类似的效果,但需要对此领域进行更多研究。
作用机制
Target of Action
N-Acetyl-S-benzyl-L-cysteine is primarily used in the field of analytical chemistry, particularly in the study of xenobiotic metabolism . It is often used as a reference standard in the quantification of metabolites formed during the biotransformation of xenobiotics that contain a benzyl group .
Mode of Action
The exact mode of action of N-Acetyl-S-benzyl-L-cysteine remains partially elusive. It is believed to function as an antioxidant by neutralizing reactive oxygen species and preventing oxidative harm .
Biochemical Pathways
N-Acetyl-S-benzyl-L-cysteine is involved in the biochemical pathways related to xenobiotic metabolismN-Acetyl-S-benzyl-L-cysteine aids in the biotransformation of these xenobiotics, particularly those containing a benzyl group .
Pharmacokinetics
It is known that the compound is used in the field of analytical chemistry, suggesting that it may have properties that allow it to be easily detected and quantified .
Result of Action
The primary result of N-Acetyl-S-benzyl-L-cysteine’s action is its role in the biotransformation of xenobiotics. By aiding in the metabolism of these foreign substances, N-Acetyl-S-benzyl-L-cysteine helps to neutralize potentially harmful compounds and prevent oxidative damage .
Action Environment
The action of N-Acetyl-S-benzyl-L-cysteine can be influenced by various environmental factors. For example, a study found a significant correlation between the concentration of N-Acetyl-S-benzyl-L-cysteine and atmospheric individual BTEX derived from the e-waste recycling area, suggesting that it is a potential marker for BTEX exposure to e-waste occupational workers .
生化分析
Biochemical Properties
N-Acetyl-S-benzyl-L-cysteine plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as transferases, which are responsible for its formation. This compound is also involved in the conjugation reactions that help in the detoxification and elimination of various xenobiotics. The interactions of N-Acetyl-S-benzyl-L-cysteine with these enzymes are crucial for its function in detoxification pathways .
Cellular Effects
N-Acetyl-S-benzyl-L-cysteine exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the production of reactive oxygen species, thereby protecting cells from oxidative stress . Additionally, N-Acetyl-S-benzyl-L-cysteine can affect the expression of genes involved in inflammatory responses, further highlighting its role in cellular regulation .
Molecular Mechanism
The molecular mechanism of N-Acetyl-S-benzyl-L-cysteine involves its interaction with various biomolecules. It functions as an antioxidant by neutralizing reactive oxygen species and preventing oxidative damage . This compound also interacts with enzymes, inhibiting or activating them to exert its effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby providing neuroprotective effects . These interactions at the molecular level are essential for the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-S-benzyl-L-cysteine have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH . Over time, N-Acetyl-S-benzyl-L-cysteine may degrade, leading to changes in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of N-Acetyl-S-benzyl-L-cysteine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s beneficial effects diminish, and toxicity increases . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-Acetyl-S-benzyl-L-cysteine is involved in several metabolic pathways, particularly those related to detoxification. It interacts with enzymes such as transferases and conjugates with acetyl groups, which is a key step in the detoxification process . This compound also affects metabolic flux and metabolite levels, further influencing its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, N-Acetyl-S-benzyl-L-cysteine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its biological activity .
Subcellular Localization
N-Acetyl-S-benzyl-L-cysteine is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in detoxification and other biochemical processes .
属性
IUPAC Name |
(2R)-2-acetamido-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894753 | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19542-77-9 | |
| Record name | Benzylmercapturic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLMERCAPTURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Acetyl-S-benzyl-L-cysteine in biological research?
A: N-Acetyl-S-benzyl-L-cysteine serves as a valuable tool for studying mercapturate formation, a critical detoxification pathway in the body. Specifically, it is used as a model compound to understand how cysteine S-conjugates, produced during the metabolism of certain xenobiotics, are ultimately excreted. [, ]
Q2: How is N-Acetyl-S-benzyl-L-cysteine formed in biological systems?
A: N-Acetyl-S-benzyl-L-cysteine is formed through a two-step process. First, S-benzyl-L-cysteine, a cysteine S-conjugate, is actively transported into cells. This transport system demonstrates Michaelis-Menten kinetics and can be inhibited by phenylalanine. [] Subsequently, S-benzyl-L-cysteine undergoes N-acetylation, catalyzed by microsomal N-acetyltransferase, resulting in the formation of N-Acetyl-S-benzyl-L-cysteine. []
Q3: Can you elaborate on the metabolic fate of N-Acetyl-S-benzyl-L-cysteine and related compounds in vivo?
A: Studies in rats have shown that N-Acetyl-S-benzyl-L-cysteine, S-benzyl-L-cysteine, and S-benzyl-N-malonyl-L-cysteine are primarily metabolized to hippuric acid. This metabolic conversion involves the removal of the N-acetyl, N-malonyl, or cysteine moiety, followed by the action of C-S lyase to produce benzyl thiol, which is further metabolized to hippuric acid. [] The majority of the administered dose is excreted in the urine. []
Q4: What analytical techniques are commonly employed to quantify N-Acetyl-S-benzyl-L-cysteine in biological samples?
A: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive and reliable method for quantifying N-Acetyl-S-benzyl-L-cysteine in urine. To achieve accurate measurements at low concentrations (ppb levels), a solid-phase extraction technique utilizing C18 cartridges is often employed for sample preparation. Additionally, the use of stable isotopically labeled internal standards enhances the accuracy and precision of the analysis. []
Q5: Beyond GC/MS, are there other analytical techniques for measuring N-Acetyl-S-benzyl-L-cysteine?
A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used to measure N-Acetyl-S-benzyl-L-cysteine in complex matrices such as maternal milk. [] This method offers high sensitivity and selectivity, making it suitable for analyzing this compound in various biological samples.
Q6: What is the relevance of measuring N-Acetyl-S-benzyl-L-cysteine levels in population studies?
A: N-Acetyl-S-benzyl-L-cysteine, as a metabolite of toluene, serves as a biomarker of exposure to this common volatile organic compound. [, , ] Measuring its levels in populations can provide valuable insights into the prevalence and potential health impacts of toluene exposure, especially in vulnerable groups like adolescents and pregnant women. [, ]
Q7: Can you provide examples of factors that influence the levels of N-Acetyl-S-benzyl-L-cysteine observed in populations?
A: Studies have shown that demographic factors such as age, gender, and race/ethnicity can influence N-Acetyl-S-benzyl-L-cysteine levels. [] For example, one study found non-Hispanic Black individuals had higher levels of N-Acetyl-S-benzyl-L-cysteine compared to non-Hispanic White individuals. [] Furthermore, lifestyle choices, particularly smoking, are known to significantly increase the levels of this metabolite. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





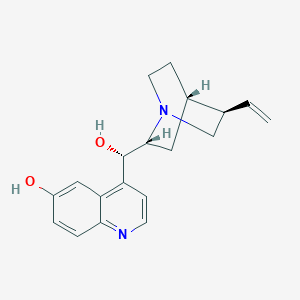
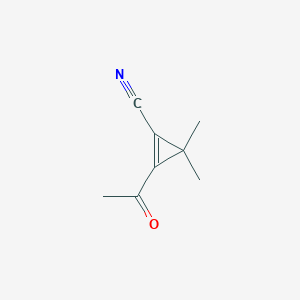

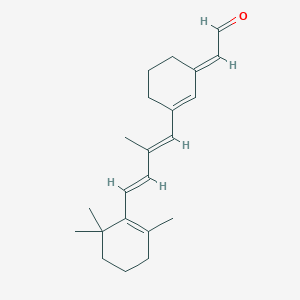


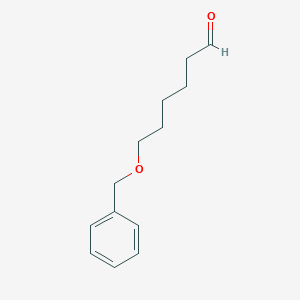

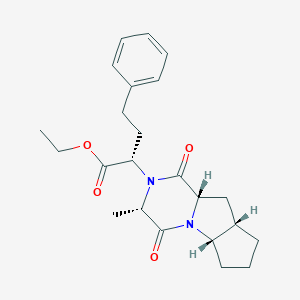
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
